

Application Notes and Protocols for LY2874455, a Pan-FGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates broadspectrum activity against FGFR1, FGFR2, FGFR3, and FGFR4, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling is implicated in various malignancies, making **LY2874455** a promising candidate for targeted cancer therapy.[3][4] These application notes provide a summary of effective concentrations in various cell lines and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of LY2874455

The effective concentration of **LY2874455** varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell proliferation.



Target/Cell Line	Assay Type	IC50 (nM)	Reference
Enzyme Inhibition			
FGFR1	Kinase Assay	2.8	[5][6][7]
FGFR2	Kinase Assay	2.6	[5][6][7]
FGFR3	Kinase Assay	6.4	[5][6][7]
FGFR4	Kinase Assay	6.0	[5][6][7]
VEGFR2	Kinase Assay	7.0	[5]
Cell Proliferation/Viability			
NCI-H1581 (FGFR1-amplified)	Antiproliferative assay	< 0.5	[5]
KMS-11 (FGFR3 translocation)	Antiproliferative assay	0.57	[3][6]
OPM-2 (FGFR3 translocation)	Antiproliferative assay	1.0	[3][6]
SNU-16 (FGFR2- amplified)	Antiproliferative assay	N/A	[3]
KATO-III (FGFR2- amplified)	Antiproliferative assay	N/A	[3]
L-363 (Low FGFR3)	Antiproliferative assay	60.4	[3][6]
U266 (Low FGFR3)	Antiproliferative assay	290.7	[3][6]
NRH-LS1 (FRS2- amplified)	Viability Assay	7.0	[8]
LPS510 (FRS2- amplified)	Viability Assay	5.5	[8]
Inhibition of Downstream Signaling			

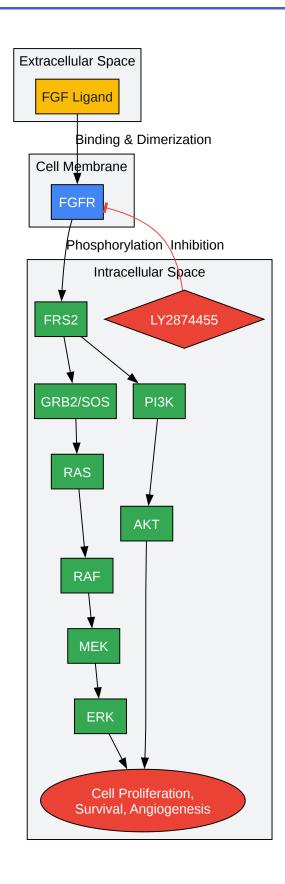


RT-112, HUVEC	Erk Phosphorylation	0.3 - 0.8	[3][6]
SNU-16	FGFR2 Phosphorylation	0.8	[3][6]
KATO-III	FGFR2 Phosphorylation	1.5	[3][6]
SNU-16, KATO-III	FRS2 Phosphorylation	0.8 - 1.5	[3][6]
Radiosensitization			
H1703, A549, H1299	Clonogenic Survival	100	[9]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

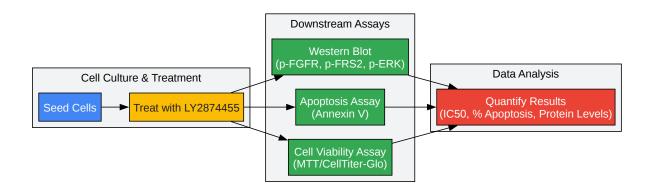




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Caption: FGFR Signaling Pathway and Inhibition by LY2874455.





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Caption: General Experimental Workflow for Evaluating **LY2874455**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of LY2874455.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of **LY2874455** on a cell line of interest.[10][11]

Materials:

- 96-well cell culture plates
- Complete cell culture medium
- LY2874455 (dissolved in DMSO)[8]
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]



- Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[10]
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
- Compound Treatment: Prepare serial dilutions of LY2874455 in complete medium. Remove
 the old medium from the wells and add 100 μL of the diluted compound solutions. Include a
 vehicle control (medium with DMSO at the same concentration as the highest LY2874455
 dose).[12]
- Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C. [11]
- Solubilization: Carefully aspirate the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.[10]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by **LY2874455** using flow cytometry.[13][14]

Materials:

- 6-well cell culture plates
- Complete cell culture medium



- LY2874455 (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations
 of LY2874455 for the desired time (e.g., 96 hours).[8]
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.[13]
- Washing: Wash the cell pellet twice with ice-cold PBS.[13]
- Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
- Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[13]
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of **LY2874455** on the phosphorylation of key proteins in the FGFR signaling pathway.[8][16][17]

Materials:

6-well cell culture plates



- Complete cell culture medium
- LY2874455 (dissolved in DMSO)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, and a loading control like α-tubulin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with LY2874455 (e.g., 100 nM for 24 hours).[8] After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 [17]
- Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.[17]
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[16][17]
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]



- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands.[16][17]
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

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